An In-depth Technical Guide to 2-Amino-3-(methylamino)benzoic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Amino-3-(methylamino)benzoic acid: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-3-(methylamino)benzoic acid, a unique substituted anthranilic acid derivative. Direct experimental data for this specific isomer is limited in publicly accessible literature. Therefore, this document establishes a robust theoretical and projective framework for its properties and characteristics. By leveraging well-documented data from closely related structural isomers, namely 2-Amino-3-methylbenzoic acid and N-methylanthranilic acid, we infer its physicochemical properties, spectroscopic signatures, and potential reactivity. We propose logical synthetic routes based on modern catalytic methods and discuss potential applications in drug discovery and materials science, fields where its parent structures are of significant interest. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and explore the chemical space occupied by this novel molecule.
Introduction: The Chemical Landscape of Substituted Benzoic Acids
Substituted benzoic acids are cornerstone scaffolds in medicinal chemistry and materials science. The strategic placement of functional groups on the aromatic ring dictates the molecule's steric and electronic properties, influencing its biological activity, reactivity, and physical characteristics. Anthranilic acid (2-aminobenzoic acid) and its derivatives, for instance, are key precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and dyes.[1]
The subject of this guide, 2-Amino-3-(methylamino)benzoic acid, presents a fascinating case of vicinal diamine substitution on a benzoic acid core. Its structure combines a primary amine (at C2) and a secondary amine (at C3), a configuration that suggests unique properties related to hydrogen bonding, metal chelation, and reactivity.
Due to the scarcity of direct experimental data for this precise isomer, this guide employs a comparative analytical approach. We will dissect its probable characteristics by contrasting it with its well-characterized isomers, providing a predictive yet scientifically grounded overview.
Caption: Chemical structures of the target compound and its key reference isomers.
Physicochemical and Spectroscopic Profile
The properties of 2-Amino-3-(methylamino)benzoic acid are projected based on its structure and data from its isomers.
Physicochemical Properties
The following table summarizes the known and estimated properties. Experimental data for reference isomers are provided for context.
| Property | 2-Amino-3-(methylamino)benzoic acid (Projected) | 2-Amino-3-methylbenzoic acid (Experimental) | 2-(Methylamino)benzoic acid (Experimental) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₉NO₂[2] | C₈H₉NO₂[3] |
| Molecular Weight | 166.18 g/mol [4] | 151.16 g/mol [2] | 151.16 g/mol [3] |
| Appearance | White to off-white crystalline powder | Powder, crystals, or chunks | White to yellow powder |
| Melting Point | ~150-160 °C (with decomposition) | 174-177 °C | 178-181 °C |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (Ethanol, DMSO) | Slightly soluble in water; soluble in ethanol, acetone, DMSO[1] | Soluble in hot water, alcohol, ether |
| XLogP3 | N/A | 2.5[2] | 2.5 |
Projected Spectroscopic Signatures
Spectroscopic analysis is crucial for structural elucidation. Based on the functional groups present, we can predict the key features in NMR, IR, and MS spectra.
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¹H NMR Spectroscopy (Projected in DMSO-d₆):
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Carboxylic Acid (-COOH): A broad singlet expected around 12.0-13.0 ppm.
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Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, likely exhibiting complex splitting patterns (doublets or triplets) between 6.5 and 7.8 ppm. The proton between the two amine groups would likely be the most upfield-shifted.
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Primary Amine (-NH₂): A broad singlet around 4.5-5.5 ppm.
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Secondary Amine (-NH): A quartet or broad singlet (due to coupling with the methyl group) around 4.0-5.0 ppm.
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N-Methyl (-CH₃): A doublet around 2.8-3.0 ppm, coupled to the adjacent N-H proton.
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¹³C NMR Spectroscopy (Projected in DMSO-d₆):
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Carboxyl Carbon (-COOH): Expected around 168-172 ppm.
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Aromatic Carbons (-C₆H₃): Six distinct signals expected between 110 and 150 ppm. The carbons directly attached to the nitrogen atoms (C2, C3) will be significantly shifted.
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N-Methyl Carbon (-CH₃): A signal expected around 30-35 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amines): Two distinct peaks for the primary amine (-NH₂) around 3350-3500 cm⁻¹ and a single, sharper peak for the secondary amine (-NH) around 3300-3400 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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N-H Bend (Amines): A peak around 1600-1650 cm⁻¹.
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C-N Stretch: Signals in the 1250-1350 cm⁻¹ region. Detailed theoretical studies on the vibrational spectra of 2-amino-3-methylbenzoic acid have been performed, providing a strong basis for these predictions.[5][6]
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Mass Spectrometry (Electron Ionization):
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 166.
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Key Fragmentation: A significant fragment at m/z = 149 corresponding to the loss of a hydroxyl radical (-OH), and a fragment at m/z = 121 corresponding to the loss of a carboxyl group (-COOH).
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Synthesis and Reactivity Analysis
Proposed Synthetic Pathway: Directed C-H Amination
Late-stage functionalization via C-H activation is a powerful tool for creating novel analogues from readily available starting materials.[7] An iridium-catalyzed directed C-H amination presents a highly attractive and regioselective approach.
Caption: Proposed workflow for synthesis via directed C-H activation.
Causality Behind Experimental Choices:
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Starting Material: 3-Aminobenzoic acid is chosen because its existing amino group can be protected, leaving the carboxyl group to act as an innate directing group for C-H activation at the ortho (C2) position.[7]
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Catalyst System: Iridium(III) catalysts, such as [Ir(Cp*)Cl₂]₂, are well-established for their high efficiency and regioselectivity in ortho-C-H functionalization directed by carboxylic acids.[7]
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Aminating Agent: A suitable nitrogen source, potentially a protected methylamine equivalent, would be required to install the methylamino group.
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Regioselectivity: The carboxylic acid group strongly directs functionalization to the C2 and C6 positions. With the C3 position occupied, the reaction is highly likely to proceed at C2. Subsequent manipulation of protecting groups would yield the final product.
Expected Chemical Reactivity
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Amphoteric Nature: The molecule possesses both an acidic carboxylic acid group and basic amino groups, allowing it to act as either an acid or a base.
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Intramolecular Hydrogen Bonding: The vicinal arrangement of the -COOH, -NH₂, and -NHCH₃ groups allows for strong intramolecular hydrogen bonding. This can influence its melting point, solubility, and the acidity of the carboxylic proton.
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Nucleophilicity: Both nitrogen atoms are nucleophilic, but the primary amine is generally more reactive in reactions like acylation or alkylation unless sterically hindered.
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Electrophilic Aromatic Substitution: The two amine groups are strong activating, ortho-, para-directing groups. This would make the C4 and C6 positions highly susceptible to electrophilic attack (e.g., halogenation, nitration). However, the reaction conditions must be carefully controlled to avoid oxidation of the amine groups.
Potential Applications & Biological Significance
While this specific molecule has not been extensively studied, its structural motifs are prevalent in biologically active compounds.
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Pharmaceutical Scaffolding: Many drugs are built upon an anthranilic acid core. The unique substitution pattern of 2-Amino-3-(methylamino)benzoic acid could be exploited to synthesize novel compound libraries for screening. Its potential as a precursor for new NSAIDs or other therapeutic agents is high.[1]
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Prodrug Development: Amino acids are frequently used as promoieties to enhance the bioavailability and targeted delivery of drugs.[8] The structure of this molecule, being an amino acid derivative itself, could be incorporated into larger drug molecules to leverage amino acid transporters for improved cellular uptake.[8]
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Chemical Biology Probes: The vicinal diamine arrangement makes it an excellent candidate for a metal-chelating ligand. It could be used to develop fluorescent probes for detecting specific metal ions or as a component in targeted drug-delivery conjugates.
Safety and Toxicology
No specific toxicological data exists for 2-Amino-3-(methylamino)benzoic acid. However, data from related aminobenzoic acids and general chemical principles dictate a cautious approach.
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GHS Hazard Classification (Inferred): Based on related compounds like 2-Amino-3-methylbenzoic acid, it should be considered:
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Handling Precautions:
Illustrative Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory-scale experiments.
Protocol: Synthesis via C-H Amination (Hypothetical)
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Protection: To a solution of 3-aminobenzoic acid (1 eq.) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.). Stir at room temperature for 12 hours. Rationale: This step protects the more nucleophilic amino group to prevent side reactions and ensure the carboxylic acid directs the subsequent C-H activation.
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C-H Amination Reaction Setup: In a nitrogen-purged glovebox, combine the protected 3-(Boc-amino)benzoic acid (1 eq.), [Ir(Cp*)Cl₂]₂ (2.5 mol%), and a silver carboxylate additive (e.g., AgOAc, 2 eq.) in a pressure-tolerant vial. Add a suitable amination reagent and a solvent like 1,2-dichloroethane. Rationale: An inert atmosphere is critical for organometallic catalysis. The silver salt acts as a halide scavenger, facilitating the catalytic cycle.
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Reaction: Seal the vial and heat to 80-100 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Elevated temperatures are typically required to overcome the activation energy for C-H bond cleavage.
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Workup and Deprotection: After cooling, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate. Add a solution of trifluoroacetic acid (TFA) in dichloromethane and stir for 2 hours to remove the Boc protecting group. Rationale: Acidic conditions efficiently cleave the Boc group, yielding the free amine.
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Purification: Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-3-(methylamino)benzoic acid. Rationale: Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst.
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Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol: General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified, dry compound.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Gently vortex the tube to ensure complete dissolution.
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Insert the NMR tube into the spectrometer.
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Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.
Conclusion and Future Directions
2-Amino-3-(methylamino)benzoic acid is a structurally intriguing molecule with significant untapped potential. While direct experimental data remains elusive, this guide has established a strong predictive foundation for its chemical and physical properties based on the well-documented characteristics of its isomers. The proposed synthetic routes, particularly those leveraging modern C-H activation, offer a clear path toward its first empirical synthesis.
Future research should focus on:
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Definitive Synthesis: Executing and optimizing a synthetic route to produce and isolate the compound in sufficient purity and quantity.
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Full Characterization: Performing comprehensive spectroscopic and physical analysis to validate the predicted properties.
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Reactivity Studies: Investigating its behavior in fundamental organic reactions to understand the interplay of its three functional groups.
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Biological Screening: Evaluating its activity in relevant assays to explore its potential as a novel pharmaceutical scaffold or chelating agent.
The successful synthesis and characterization of this compound will undoubtedly open new avenues for research in medicinal chemistry and materials science.
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